2-(Methylthio)-1,3,5-triazine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of chemical group it belongs to. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Electrochemical Studies
Research by Ortiz et al. (2001) focused on the electroreduction of s-triazine derivatives, including 2-methylthio-1,3,5-triazine, on mercury electrodes. They found that these compounds undergo two-electron irreversible reduction processes in certain pH ranges. The study contributes to understanding the electrochemical behavior of these compounds in acidic media (Ortiz et al., 2001).
Enzymatic Synthesis
Li et al. (2021) developed a green and efficient process for synthesizing unsymmetrical trisubstituted 1,3,5-triazines using hemoglobin as a catalyst. This enzymatic method demonstrates the potential for synthesizing variants of 2-(Methylthio)-1,3,5-triazine and extends the application of enzyme catalytic promiscuity in organic synthesis (Li et al., 2021).
Polymer Chemistry
Sa̧czewski et al. (2016) studied the crystal structures of 2-(2,4,6-trioxo-[1,3,5]triazinan-1-yl)ethylammonium halides, which were derived from this compound. They discovered that these compounds form chains in crystals through polymeric (anion-π)n interactions. This research contributes to the understanding of the structural chemistry of triazine derivatives in polymer chemistry (Sa̧czewski et al., 2016).
Antifouling Applications
Biselli et al. (2000) investigated the concentrations of Irgarol 1051, a compound related to this compound, in German marinas. They found that this s-triazine herbicide was present in varying concentrations in water and sediments, indicating its use in antifouling paints for marine applications (Biselli et al., 2000).
Anticancer Research
Jain et al. (2020) reviewed various derivatives of 1,3,5-triazine, including this compound, for their potential in cancer therapy. They highlighted the synthesis and evaluation of these compounds for antitumor activities, underscoring the significance of 1,3,5-triazine derivatives in medicinal chemistry (Jain et al., 2020).
Tribology and Lubricants
Qiao et al. (2011) synthesized compounds including laurylamino-methylthio-1,3,5-triazine-2,4-dithiol, exploring their tribological behaviors as additives in rape seed oil and synthetic diester. Their study shows the potential of these triazine derivatives in improving the lubricating properties of oils (Qiao et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylsulfanyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c1-8-4-6-2-5-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPHAXVWACNHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275051 | |
Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26292-91-1 | |
Record name | 2-(Methylthio)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26292-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do herbicides like Prometryne, which contains the 2-(Methylthio)-1,3,5-triazine structure, affect plant cells?
A1: Research indicates that Prometryne, a herbicide containing the this compound structure (specifically, 4,6-bisisopropylamino-2-methylthio-1,3,5-triazine), disrupts cell membrane permeability in plants. This was demonstrated in a study using Phaseolus vulgaris (common bean) leaf discs []. The study observed increased electrolyte leakage from leaf cells after 24 hours of exposure to Prometryne, indicating damage to the cell membrane. This disruption of cell membrane integrity is detrimental to plant health and ultimately leads to their death.
Q2: Are there other herbicides with different structures that cause similar effects on cell membrane permeability as Prometryne?
A2: Yes, the research on Phaseolus vulgaris also examined several other herbicides with varying modes of action []. The study found that Linuron, Bromacil, Sodium Azide, and Dalapon all increased leaf-cell permeability, suggesting that disrupting cell membrane integrity is a common mechanism of action for various herbicides, even those with different chemical structures. Interestingly, the study also revealed that the onset and severity of damage varied depending on the herbicide and its concentration.
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